molecular formula C6H7ClN2O3 B2652828 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride CAS No. 2241139-75-1

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B2652828
CAS No.: 2241139-75-1
M. Wt: 190.58
InChI Key: DFTPENSNABWLKT-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58.

Preparation Methods

The synthesis of 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 5-hydroxy-3-pyridinecarboxylic acid with ammonia under specific conditions to introduce the amino group at the 6-position. The reaction conditions typically involve the use of a solvent such as water or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups on the pyridine ring can participate in substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    5-Hydroxy-3-pyridinecarboxylic acid: This compound lacks the amino group at the 6-position, making it less versatile in certain chemical reactions.

    6-Amino-3-pyridinecarboxylic acid:

    5-Amino-3-pyridinecarboxylic acid: This compound has the amino group at the 5-position instead of the 6-position, leading to different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the amino and hydroxyl groups on the pyridine ring, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

6-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c7-5-4(9)1-3(2-8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPENSNABWLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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